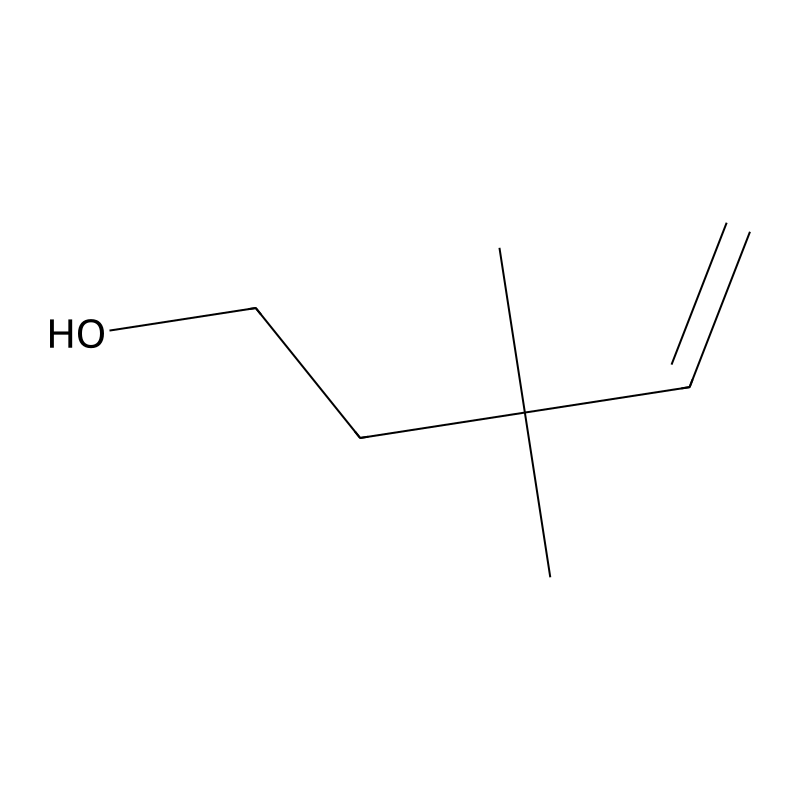

3,3-Dimethylpent-4-en-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3,3-Dimethylpent-4-en-1-ol is an organic compound with the molecular formula and a molecular weight of 114.19 g/mol. It features a hydrophobic hydrocarbon chain along with a hydrophilic hydroxyl group, which contributes to its unique chemical properties. This compound is characterized by its double bond between the fourth and fifth carbon atoms, making it an allylic alcohol. The structure can be represented by the SMILES notation: CC(C)(CCO)C=C .

- Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to form saturated alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, typically using reagents like thionyl chloride or phosphorus tribromide.

Research on the biological activity of 3,3-Dimethylpent-4-en-1-ol is limited, but its structural characteristics suggest potential interactions with biological molecules. The hydroxyl group may facilitate hydrogen bonding, influencing the structure and function of various biomolecules. Further studies are needed to explore its specific biological effects and potential therapeutic applications .

3,3-Dimethylpent-4-en-1-ol can be synthesized through several methods:

- From 3-Penten-1-ol: This involves the reaction of 3-Penten-1-ol with suitable reagents under controlled conditions.

- Catalytic Hydrogenation: The compound can be produced via catalytic hydrogenation of 3,3-Dimethylpent-4-enone.

- Alkylation Methods: Utilizing alkyl halides in reactions with appropriate nucleophiles can also yield this compound.

- Rearrangement Reactions: Certain rearrangement reactions involving related compounds may lead to the formation of 3,3-Dimethylpent-4-en-1-ol .

The applications of 3,3-Dimethylpent-4-en-1-ol are primarily in the fields of organic synthesis and industrial chemistry:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Fragrance and Flavor Industry: Due to its unique structure, it may be used in the formulation of fragrances and flavoring agents.

- Potential Pharmaceutical

While specific interaction studies on 3,3-Dimethylpent-4-en-1-ol are sparse, its ability to form hydrogen bonds suggests that it could interact with enzymes or receptors in biological systems. Investigating these interactions could reveal insights into its potential biological activities and applications in medicinal chemistry .

Several compounds share structural similarities with 3,3-Dimethylpent-4-en-1-ol:

Uniqueness

The uniqueness of 3,3-Dimethylpent-4-en-1-ol lies in its combination of a hydroxyl group and a double bond within the same molecule. This structural feature imparts distinct chemical reactivity that is valuable for various synthetic applications and potential biological interactions .